2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the click reaction between an O-propargylated benzaldehyde and various organic bromides or azides. The copper-catalyzed variant of the Huisgen azide–alkyne cycloaddition is commonly employed for constructing 1,4-disubstituted 1,2,3-triazoles . The resulting compound is then further modified to incorporate the benzyl and p-tolyl substituents.
Scientific Research Applications
Antibacterial and Antimicrobial Agents
Imidazole derivatives, including benzimidazole compounds, have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant activity against various bacterial strains, highlighting their potential as antibacterial agents. For example, derivatives synthesized from common intermediates exhibited notable antibacterial properties, suggesting their utility in developing new antibacterial drugs (Ramalingam et al., 2019), (Salman et al., 2015).
Anticancer Agents
The exploration of benzimidazole derivatives as anticancer agents has shown promising results. These compounds, upon interaction with various reagents, have demonstrated significant cytotoxic activity against cancerous cell lines, indicating their potential in cancer research (Nofal et al., 2014).
Antioxidants
Benzimidazole derivatives have also been investigated for their antioxidant properties, which are crucial in combating oxidative stress in biological systems. These studies offer insights into the potential of such compounds in developing antioxidant therapies (Basta et al., 2017).
Corrosion Inhibitors
In the field of material science, benzimidazole compounds have been studied for their corrosion inhibition capabilities, especially for protecting metals against corrosion in acidic environments. This research suggests the application of these compounds in industrial settings to prolong the lifespan of metal structures (Rouifi et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Some indole derivatives have been reported to exhibit potent antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-16(2)24-21(26)15-27-22-23-13-20(19-11-9-17(3)10-12-19)25(22)14-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVRFFKYVLRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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